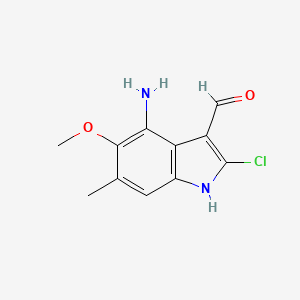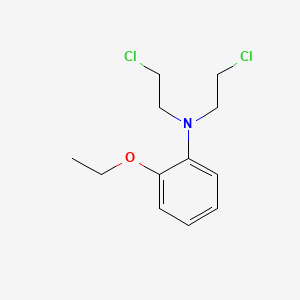
1,2,6-Triphenyl-4-(2,4,6-trioxo-1-phenyl-1,3-diazinan-5-ylidene)cyclohexa-2,5-diene-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-CYCLOHEXADIENE-1-CARBONITRILE,1,2,6-TRIPHENYL-4-(TETRAHYDRO-2,4,6-TRIOXO-1-PHENYL-5(2H)-PYRIMIDINYLIDENE)- is a complex organic compound with potential applications in various fields of chemistry and biology. This compound features a unique structure that includes multiple aromatic rings and functional groups, making it an interesting subject for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-CYCLOHEXADIENE-1-CARBONITRILE,1,2,6-TRIPHENYL-4-(TETRAHYDRO-2,4,6-TRIOXO-1-PHENYL-5(2H)-PYRIMIDINYLIDENE)- typically involves multi-step organic reactions. Common synthetic routes may include:
Cycloaddition Reactions: Formation of the cyclohexadiene ring through Diels-Alder reactions.
Nitrile Formation: Introduction of the carbonitrile group via nucleophilic substitution or addition reactions.
Phenylation: Attachment of phenyl groups through Friedel-Crafts alkylation or acylation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,5-CYCLOHEXADIENE-1-CARBONITRILE,1,2,6-TRIPHENYL-4-(TETRAHYDRO-2,4,6-TRIOXO-1-PHENYL-5(2H)-PYRIMIDINYLIDENE)- can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitrile or carbonyl groups to amines or alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions on aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Organic solvents such as dichloromethane, toluene, and ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,5-CYCLOHEXADIENE-1-CARBONITRILE,1,2,6-TRIPHENYL-4-(TETRAHYDRO-2,4,6-TRIOXO-1-PHENYL-5(2H)-PYRIMIDINYLIDENE)- involves its interaction with specific molecular targets and pathways. This may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.
DNA Intercalation: Insertion between DNA base pairs, affecting replication and transcription.
Comparación Con Compuestos Similares
Similar Compounds
2,5-Cyclohexadiene-1-carbonitrile: A simpler analog without the additional phenyl and pyrimidinylidene groups.
1,2,6-Triphenyl-4-(tetrahydro-2,4,6-trioxo-1-phenyl-5(2H)-pyrimidinylidene): A related compound with a similar core structure but different substituents.
Uniqueness
2,5-CYCLOHEXADIENE-1-CARBONITRILE,1,2,6-TRIPHENYL-4-(TETRAHYDRO-2,4,6-TRIOXO-1-PHENYL-5(2H)-PYRIMIDINYLIDENE)- is unique due to its complex structure, which combines multiple functional groups and aromatic rings. This complexity may confer unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
87031-32-1 |
|---|---|
Fórmula molecular |
C35H23N3O3 |
Peso molecular |
533.6 g/mol |
Nombre IUPAC |
1,2,6-triphenyl-4-(2,4,6-trioxo-1-phenyl-1,3-diazinan-5-ylidene)cyclohexa-2,5-diene-1-carbonitrile |
InChI |
InChI=1S/C35H23N3O3/c36-23-35(27-17-9-3-10-18-27)29(24-13-5-1-6-14-24)21-26(22-30(35)25-15-7-2-8-16-25)31-32(39)37-34(41)38(33(31)40)28-19-11-4-12-20-28/h1-22H,(H,37,39,41) |
Clave InChI |
VNGDVIJHQBJNBG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=C3C(=O)NC(=O)N(C3=O)C4=CC=CC=C4)C=C(C2(C#N)C5=CC=CC=C5)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Bromo-4-chloro-7-iodothieno[3,2-c]pyridine](/img/structure/B13992137.png)
![Methyl 4-[(4-nitrophenyl)carbonyl]benzoate](/img/structure/B13992144.png)

![4-[(e)-(4-Ethylphenyl)diazenyl]benzoic acid](/img/structure/B13992164.png)




![2,2'-[(Methylazanediyl)bis(methylene)]bis(2-methylpropanal)](/img/structure/B13992200.png)




![1-[(4-Methoxyphenyl)methylideneamino]-3-(2-methylpropyl)thiourea](/img/structure/B13992218.png)
